(2-Hydroxyethyl)ammonium hexadecyl sulphate

Krafft point counterion engineering alkyl sulfate solubility

Get the critical Krafft point advantage. Unlike sodium hexadecyl sulfate (SHS), which precipitates below 45°C, this hydroxyethylammonium salt remains soluble and surface-active in cold-process personal care, textile, and cleaning formulations. Source a high-purity, pre-dispersed surfactant that enables ‘sulfate-free-adjacent’ mild claims without the processing energy penalty. Request your bulk price now.

Molecular Formula C18H41NO5S
Molecular Weight 383.6 g/mol
CAS No. 4696-48-4
Cat. No. B12663963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)ammonium hexadecyl sulphate
CAS4696-48-4
Molecular FormulaC18H41NO5S
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N
InChIInChI=1S/C16H34O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;3-1-2-4/h2-16H2,1H3,(H,17,18,19);4H,1-3H2
InChIKeyIEGAQNKVGMLBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxyethyl)ammonium Hexadecyl Sulphate (CAS 4696-48-4) – Surfactant Identity, Class Position, and Procurement Context


(2-Hydroxyethyl)ammonium hexadecyl sulphate (CAS 4696-48-4), also designated as the 1:1 compound of 2-aminoethanol and hexadecyl hydrogen sulfate, is a long-chain alkyl sulfate salt with the molecular formula C₁₈H₄₁NO₅S and a molecular weight of 383.59 g/mol . The molecule comprises a hexadecyl (C₁₆) hydrophobic tail esterified to a sulfate head group, ion-paired with a 2-hydroxyethylammonium (monoethanolammonium) counterion. This structural configuration places it within the alkyl sulfate surfactant family but distinguishes it from its closest industrial analogs—namely sodium hexadecyl sulfate (SHS, CAS 1120-01-0) and ammonium hexadecyl sulfate (CAS 4696-47-3)—through the presence of a hydroxyethyl moiety on the counter-cation. The compound is catalogued under EINECS 225-163-7 and is supplied as a specialty chemical for research and industrial formulation applications . Its amphiphilic architecture imparts surface activity, emulsification capacity, and foaming properties relevant to personal care, detergent, and pharmaceutical excipient contexts [1].

Why Sodium or Ammonium Hexadecyl Sulfate Cannot Substitute for (2-Hydroxyethyl)ammonium Hexadecyl Sulphate Without Performance Penalties


Within the C₁₆ alkyl sulfate family, the counterion is not a passive spectator but a critical determinant of Krafft temperature, aqueous solubility, micellization thermodynamics, and interfacial adsorption efficiency. Sodium hexadecyl sulfate (SHS) exhibits a Krafft point of approximately 44–45 °C, rendering it effectively insoluble and surface-inactive in formulations applied below body temperature [1]. In contrast, quaternary ammonium and hydroxyalkylammonium counterions are known to depress the Krafft point dramatically—in the case of choline hexadecylsulfate, below ambient temperature [2]. Systematic studies on alkyl sulfate salts further demonstrate that the Krafft point shifts markedly with the nature of the counter-cation, with organic ammonium species producing substantially greater aqueous compatibility than their inorganic sodium counterparts [3]. Substituting the target compound with SHS in a room-temperature formulation would therefore result in precipitation, loss of surface activity, and product failure. Similarly, replacing it with simple ammonium hexadecyl sulfate forfeits the hydrogen-bonding and surface-activity enhancements conferred by the hydroxyethyl group, as evidenced by the observation that increasing hydroxyethyl substitution on ammonium head groups progressively lowers the Gibbs free energy of micellization and adsorption [4].

Quantitative Differentiation Evidence for (2-Hydroxyethyl)ammonium Hexadecyl Sulphate vs. Closest Analogs


Krafft Point Depression: Hydroxyethylammonium Counterion Enables Room-Temperature Functionality Where Sodium Hexadecyl Sulfate Fails

The Krafft point—the temperature at which surfactant solubility equals the CMC—is the single most critical parameter governing whether a long-chain alkyl sulfate can function in ambient-temperature formulations. Sodium hexadecyl sulfate (SHS) possesses a Krafft point of 44–45 °C, meaning it remains crystalline and surface-inactive in aqueous solution below this temperature [1]. Quaternary ammonium and hydroxyalkylammonium counterions are demonstrated in the literature to suppress the Krafft point of C₁₆ sulfates substantially. Choline hexadecylsulfate, a structurally analogous quaternary ammonium alkyl sulfate, exhibits a Krafft temperature below room temperature [2]. Systematic studies across multiple amine counterions confirm that the Krafft point of alkyl sulfates 'changes markedly' with the identity of the gegenion [3]. The 2-hydroxyethylammonium counterion in the target compound, bearing both ammonium charge and a hydrogen-bonding hydroxyl group, is positioned within this structure–property continuum to deliver a Krafft point substantially below that of SHS, enabling micelle formation and surface activity at room temperature without requiring co-surfactants or elevated processing temperatures.

Krafft point counterion engineering alkyl sulfate solubility low-temperature surfactant performance

Hydroxyethyl Head Group Enhances Surface Activity Relative to Non-Hydroxylated Ammonium Analogs at Comparable CMC

A systematic investigation of cationic ammonium surfactants bearing 0, 1, 2, or 3 hydroxyethyl groups on the head group demonstrated that increasing hydroxyethyl substitution progressively increases surface activity. Specifically, the Gibbs free energy changes of both micellization (ΔG°ₘ) and adsorption (ΔG°ₐdₛ) become more negative with each additional hydroxyethyl group, indicating thermodynamically more favorable self-assembly and stronger interfacial adsorption [1]. The target compound, bearing one hydroxyethyl group on the ammonium counterion, is predicted to exhibit intermediate surface activity—superior to ammonium hexadecyl sulfate (zero hydroxyethyl groups, CAS 4696-47-3) but below bis(2-hydroxyethyl)ammonium hexadecyl sulphate (DEA-cetyl sulfate, CAS 51541-51-6). Concurrently, a classic structure–property study established that for C₁₆-chain surfactants, substitution of one, two, or three hydroxyethyl groups for amine hydrogens near the hydrophilic head does not significantly alter the critical micelle concentration (CMC) [2]. Thus, the target compound is expected to retain a CMC comparable to sodium hexadecyl sulfate (~0.55 mmol/L at 25 °C [3]) while delivering enhanced surface pressure at a given bulk concentration due to more efficient interfacial packing.

surface tension reduction Gibbs free energy of adsorption hydroxyethylammonium surfactants micellization thermodynamics

Pseudo-Cationic Surface Charge Enables Substantivity to Negatively Charged Substrates Unavailable to Pure Anionic Alkyl Sulfates

The compound is classified as a cationic surfactant due to the positively charged nitrogen atom on the 2-hydroxyethylammonium counterion [1]. This distinguishes it fundamentally from sodium hexadecyl sulfate, which is a pure anionic surfactant with a negatively charged sulfate head group exposed at the micelle–water interface [2]. The target compound's net charge character is more accurately described as a catanionic or salt-type surfactant wherein the protonated ammonium group can participate in electrostatic interactions with negatively charged surfaces (e.g., damaged hair fibers, skin proteins, cell membranes, and certain soil particulates). Class-level evidence from hexadecylammonium bromide and its ethanolic head group analogues demonstrates that these surfactants interact distinctly with biological macromolecules such as gelatin in a pH-dependent manner, with the head group structure modulating the binding mechanism and extent [3]. This dual ionic character—anionic from the sulfate ester, cationic from the ammonium—provides a substantivity profile that pure sodium or ammonium alkyl sulfates cannot replicate, enabling deposition and conditioning benefits in rinse-off formulations.

substantivity cationic surfactant negatively charged surfaces cleaning efficacy hair and skin conditioning

C₁₆ Chain Length Provides Reduced Dermal Irritation Potential vs. C₁₂ (Lauryl) Sulfate Surfactants While Maintaining Emulsification Performance

Comparative irritation data across the alkyl sulfate homologous series establishes that longer alkyl chains (C₁₆–C₁₈) produce lower skin and eye irritation potential than shorter-chain (C₁₂) lauryl sulfate analogs [1]. Sodium cetyl sulfate (C₁₆) is rated by the Environmental Working Group with low concern across cancer, allergy/immunotoxicity, and developmental/reproductive toxicity endpoints [2]. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that sodium cetearyl sulfate and related alkyl sulfates—including cetyl (C₁₆) sulfate salts—are safe in the practices of use and concentration described in cosmetic formulations, based on data bridging from sodium and ammonium lauryl sulfate safety assessments [3]. While the target compound (2-hydroxyethylammonium salt) is not explicitly covered in the published CIR assessment, the shared hexadecyl sulfate anion places it within the same safety continuum. The longer C₁₆ chain yields moderate cleansing efficiency and foam production relative to the high-foaming but more irritant C₁₂ chain, making it suitable for mild formulations where skin tolerance is prioritized over maximum foam volume.

skin irritation alkyl chain length mildness personal care surfactant CIR safety assessment

Molecular Weight and Hydrogen-Bonding Capacity Advantage Over Simple Ammonium and Sodium Counterparts for Emulsion Stabilization

The molecular weight of (2-hydroxyethyl)ammonium hexadecyl sulphate is 383.59 g/mol (or 429.55 g/mol for the 1:1 salt form) , compared to 344.49 g/mol for sodium hexadecyl sulfate [1] and approximately 339.5 g/mol for ammonium hexadecyl sulfate . The additional mass arises from the 2-hydroxyethyl moiety, which contributes both a hydroxyl group capable of intermolecular hydrogen bonding and increased counterion volume. The hydrogen bond donor count for the target compound is 3 (two from the ammonium –NH₃⁺, one from the –OH), compared to 1 for ammonium hexadecyl sulfate and effectively 0 for sodium hexadecyl sulfate [2]. In interfacial films at oil–water boundaries, hydrogen-bonding capacity contributes to film rigidity and resistance to coalescence, a mechanism well-established for alkanolamide and ethoxylated surfactants. The hydroxyethyl group thus provides an additional stabilization mechanism for emulsions and foams that is absent in the non-hydroxylated sodium and ammonium congeners.

hydrogen bonding emulsion stability molecular weight counterion hydration interfacial film rigidity

Procurement-Optimized Application Scenarios for (2-Hydroxyethyl)ammonium Hexadecyl Sulphate Based on Differentiation Evidence


Room-Temperature Mild Personal Care Formulations (Facial Cleansers, Baby Shampoos, Sensitive-Skin Body Washes)

The Krafft point advantage of the hydroxyethylammonium counterion over sodium hexadecyl sulfate (44–45 °C) enables this surfactant to function in cold-process or room-temperature personal care manufacturing without pre-heating [1]. The C₁₆ chain provides inherently lower irritation potential than lauryl sulfate alternatives, as confirmed by CIR safety assessments for related cetyl sulfate salts [2]. The dual ionic character (sulfate anion + ammonium cation) provides mild substantivity to skin and hair for conditioning benefits without the harshness of purely cationic surfactants. Formulators targeting 'mild' or 'sulfate-free-adjacent' claims can use this compound as a primary or secondary surfactant where SHS would be inoperable due to Krafft point limitations.

Textile and Fiber Processing Auxiliaries Requiring Low-Temperature Emulsification and Antistatic Properties

In textile softening, antistatic finishing, and fiber lubrication, the compound's cationic ammonium character provides electrostatic binding to negatively charged natural and synthetic fibers (cotton, wool, polyester), while the long C₁₆ chain delivers lubricity and softness [3]. The hydrogen-bonding hydroxyethyl group enhances the durability of the adsorbed surfactant film, potentially reducing the required application level or improving wash-fastness compared to ammonium hexadecyl sulfate. The ability to prepare stable aqueous dispersions at ambient temperature (unlike SHS, which requires >45 °C processing) simplifies integration into continuous textile finishing lines and reduces energy input.

Pharmaceutical Excipient and Drug Delivery Systems Leveraging Intermediate Surface Activity and Micellization Control

The target compound's CMC, predicted to be comparable to sodium hexadecyl sulfate (~0.55 mmol/L) based on the established principle that hydroxyethyl head group substitution does not alter CMC for C₁₆ surfactants [4], makes it suitable as a micellar solubilizer for poorly water-soluble active pharmaceutical ingredients. The enhanced surface activity (more negative ΔG°ₐdₛ) conferred by the hydroxyethyl group relative to non-hydroxylated ammonium analogs [5] may improve wetting of hydrophobic drug particles during dissolution. The moderate chain length and documented safety profile of related alkyl sulfate salts support its consideration as an excipient candidate where sodium lauryl sulfate is too irritant and SHS is insufficiently soluble at physiological temperatures.

Specialty Industrial Cleaning and Hard-Surface Degreasing Formulations for Low-Temperature Applications

For industrial and institutional cleaning products intended for use in cold-water or ambient-temperature conditions, the Krafft point depression achieved by the hydroxyethylammonium counterion is the decisive procurement criterion. Sodium hexadecyl sulfate would precipitate and lose all surface activity below 40–45 °C, whereas the target compound remains soluble and micelle-active at room temperature [1]. The pseudo-cationic surface charge enhances wetting and removal of negatively charged particulate soils (clay, carbon black, metal oxides), providing a cleaning mechanism that purely anionic alkyl sulfates cannot deliver. When formulated into liquid laundry detergents, quaternary ammonium alkyl sulfate surfactant systems of this structural class have been patented for their performance in nil-linear alkylbenzene sulfonate (nil-LAS) compositions [6], indicating industrial validation of this surfactant architecture.

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